4-Methoxy-1,3-benzenedimethanol
Overview
Description
4-Methoxy-1,3-benzenedimethanol is an aromatic polyol compound . It has a linear formula of CH3OC6H3(CH2OH)2 .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-1,3-benzenedimethanol is represented by the formula CH3OC6H3(CH2OH)2 . It has a molecular weight of 168.19 .Physical And Chemical Properties Analysis
4-Methoxy-1,3-benzenedimethanol has a melting point of 101-104°C (lit.) . Its molecular weight is 168.19 .Scientific Research Applications
Luminescent Properties in Lanthanide Coordination Compounds
Research by Sivakumar et al. (2010) explored the use of 4-methoxy-1,3-benzenedimethanol derivatives in synthesizing lanthanide coordination compounds. These compounds showed significant potential in modifying photoluminescence properties, demonstrating the role of electron-releasing groups like 4-methoxy in enhancing the luminescence of Tb(3+) complexes (Sivakumar et al., 2010).
Inhibiting Melanin Production
A study by Choi et al. (2002) synthesized a compound similar to 4-methoxy-1,3-benzenedimethanol and investigated its effects on melanin biosynthesis. This compound inhibited tyrosinase activity, vital in melanin production, suggesting potential use in skin whitening agents (Choi et al., 2002).
Antitumor and Antiangiogenic Activity
Romagnoli et al. (2015) developed compounds with methoxy groups like 4-methoxy-1,3-benzenedimethanol that showed significant antiproliferative activity against cancer cells. These compounds bound to tubulin, induced apoptosis, and exhibited potent vascular disrupting properties (Romagnoli et al., 2015).
UV Filter Properties
Research by Gao et al. (2015) included analysis of compounds like 4-methoxy-1,3-benzenedimethanol used as UV filters. These compounds were detected in human biological samples, highlighting their widespread exposure and potential effects on human health (Gao et al., 2015).
Cell Viability Indicator
A study by Ishiyama et al. (1997) utilized a compound related to 4-methoxy-1,3-benzenedimethanol as a chromogenic indicator for cell viability assays, demonstrating its utility in biomedical research (Ishiyama et al., 1997).
Analytical Methodology in Lignin Analysis
Sumerskii et al. (2017) employed a methoxy-related compound for quantifying methoxyl groups in lignin, showcasing its application in analytical chemistry for biomass research (Sumerskii et al., 2017).
Reproductive Toxicity Study
Ghazipura et al. (2017) reviewed studies on compounds similar to 4-methoxy-1,3-benzenedimethanol, specifically their reproductive toxicity in humans and animals. They highlighted the potential endocrine-disrupting effects of these compounds (Ghazipura et al., 2017).
Safety And Hazards
properties
IUPAC Name |
[3-(hydroxymethyl)-4-methoxyphenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4,10-11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJGDBGFQJISPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405240 | |
Record name | 4-Methoxy-1,3-benzenedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1,3-benzenedimethanol | |
CAS RN |
15471-26-8 | |
Record name | 4-Methoxy-1,3-benzenedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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